Alpha-Ergocryptine is a member of the ergopeptine class of ergot alkaloids. Ergot alkaloids are a group of compounds produced by the Claviceps purpurea fungus, which commonly infects rye and other grains. [] Alpha-Ergocryptine has been a subject of scientific interest for its interaction with biological systems, particularly for its dopaminergic agonist properties. [, ] It has been used in scientific research to study the roles of dopamine and prolactin in various physiological processes. [, , , , , , , , , ]
(+)-Lysergic Acid Synthesis: The first direct, scalable synthesis of (+)-lysergic acid was achieved via a multi-step process involving the reaction of bromoketones with an amine, followed by deprotection and transformation into unsaturated ketones. [] Resolution of the resulting enantiomers and further transformation using the Schöllkopf method leads to the production of (+)-lysergic acid. []
Peptide Moiety Synthesis: The peptide portion of alpha-ergocryptine is synthesized following the Sandoz method. The process involves coupling various amino acids in a specific sequence. This method's stereoefficiency has been enhanced by applying new resolution techniques and recycling undesired enantiomers. []
Coupling: Finally, the synthesized (+)-lysergic acid is coupled with the peptide moiety to produce alpha-ergocryptine. []
Alpha-Ergocryptine undergoes a significant chemical reaction: epimerization. [] This process involves the conversion of alpha-ergocryptine to its epimer, alpha-ergocryptinine, when dissolved in various solvents. [] The rate and extent of epimerization are dependent on the solvent type, temperature, and pH. []
Temperature and pH Effects: At 37°C, alpha-ergocryptine readily epimerizes to alpha-ergocryptinine in various aqueous solutions, including phosphate buffers at different pH levels and fetal bovine serum. [] The epimerization rate is influenced by both temperature and pH, with different kinetic profiles observed in different conditions. []
Alpha-Ergocryptine primarily acts as a dopamine agonist, interacting with dopamine receptors, particularly D2 receptors. [, , , , ] This interaction inhibits prolactin secretion from the pituitary gland. [, , , , , , , , , ] In vitro studies have shown that alpha-ergocryptine binds to D2 dopamine receptors with high affinity, leading to a reduction in cyclic AMP production. [] This effect on cyclic AMP is consistent with the activation of D2 receptors, which are known to inhibit adenylate cyclase, the enzyme responsible for cyclic AMP synthesis. []
Alpha-Ergocryptine exists as a tartrate salt, which is a white or almost white, crystalline powder. [] It is sparingly soluble in water, but more soluble in organic solvents like methanol and chloroform. [] The solubility is influenced by the pH, with increased solubility observed under acidic conditions. []
Neuroendocrinology: Alpha-Ergocryptine has been used extensively to study the regulation of prolactin secretion from the pituitary gland. [, , , , , , , , , ] It has been used to investigate the roles of dopamine and prolactin in various physiological processes, including reproduction, lactation, and stress response. [, , , , , , , , , ]
Vascular Biology: Research using bovine lateral saphenous vein segments showed that alpha-ergocryptine induces vasoconstriction. [] This effect highlights its potential relevance to understanding the vasoconstriction observed in certain toxicities, like tall fescue toxicosis. []
Immunology: Studies using murine splenic cells demonstrated that alpha-ergocryptine can influence immune function, particularly the primary antibody response. [] Its effects on immune cell proliferation and antibody production suggest a potential role in modulating immune responses. []
Metabolism: Research in rats has revealed that alpha-ergocryptine can impact lipid and carbohydrate metabolism. [] These findings suggest its potential involvement in metabolic regulation and provide insights into the metabolic changes observed in certain conditions, like fescue toxicosis. []
Cell Biology: In vitro studies using cultured cells have shown that alpha-ergocryptine can induce morphological changes in prolactin-secreting cells, including alterations in the number of microvilli and membrane folding. [] These findings provide insights into the cellular mechanisms involved in prolactin secretion regulation. []
Receptor Specificity: Investigating the precise interactions of alpha-ergocryptine with different dopamine receptor subtypes, including D1 and D3 receptors, to better understand its specific effects on various physiological processes. []
Metabolic Pathways: Exploring the specific metabolic pathways involved in alpha-ergocryptine's effects on lipid and carbohydrate metabolism to gain a more comprehensive understanding of its metabolic actions. []
Immunomodulatory Effects: Further characterizing the effects of alpha-ergocryptine on different immune cell types and elucidating the molecular mechanisms underlying its immunomodulatory actions. []
Vascular Effects: Investigating the role of alpha-ergocryptine in mediating vasoconstriction in specific physiological contexts, including its potential contribution to the vascular complications observed in certain toxicities. []
Epimerization Control: Developing strategies to minimize or control the epimerization of alpha-ergocryptine during storage and experimental use to ensure consistent and reproducible results in research applications. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7